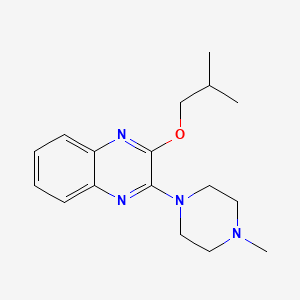
(2-Fluoroethyl)dimethylaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoroethyl)dimethylaminehydrochloride is a fluorinated alkylammonium salt with the molecular formula C4H11ClFN and a molecular weight of 127.5882 g/mol . This compound is known for its unique chemical properties due to the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)dimethylaminehydrochloride typically involves the reaction of dimethylamine with 2-fluoroethyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar starting materials and conditions. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroethyl)dimethylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydride and potassium tert-butoxide. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated amines and other derivatives .
Scientific Research Applications
(2-Fluoroethyl)dimethylaminehydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated analogs of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated moieties for enhanced activity or stability.
Mechanism of Action
The mechanism of action of (2-Fluoroethyl)dimethylaminehydrochloride involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions. The presence of the fluorine atom can enhance these interactions, leading to increased binding affinity and specificity for certain targets . The compound can also participate in metabolic pathways, where it may undergo biotransformation to yield active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethylamine hydrochloride: Similar in structure but lacks the dimethylamine group.
2,2-Difluoroethylamine hydrochloride: Contains an additional fluorine atom, leading to different chemical properties.
2,2,2-Trifluoroethylamine hydrochloride: Further fluorinated, resulting in even more distinct reactivity and interactions.
Uniqueness
(2-Fluoroethyl)dimethylaminehydrochloride is unique due to the combination of the fluorine atom and the dimethylamine group, which together confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H11ClFN |
|---|---|
Molecular Weight |
127.59 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
InChI Key |
CHPNXLAGCUROJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


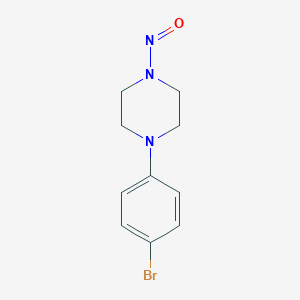
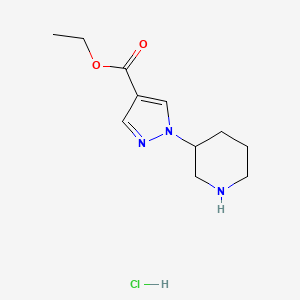
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
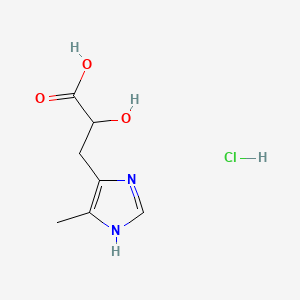
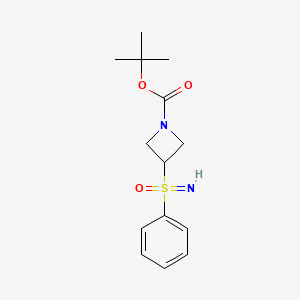
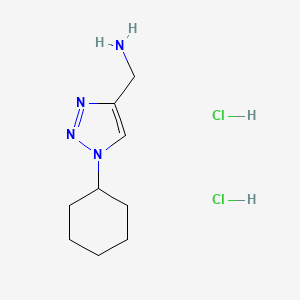
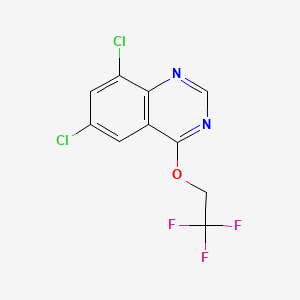
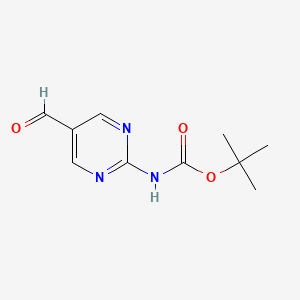
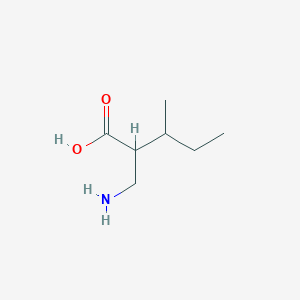
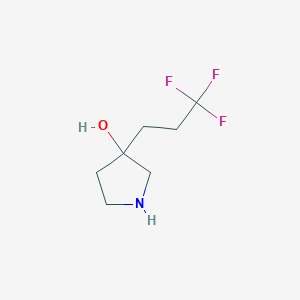
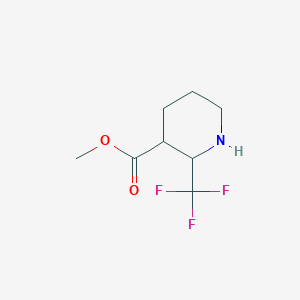
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
